

Application Notes and Protocols for 2-Hydroxyatrazine Immunoassays Using Monoclonal Antibodies

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Compound of Interest

Compound Name: 2-Hydroxyatrazine

Cat. No.: B135301

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Introduction

2-Hydroxyatrazine is a primary degradation product of the widely used herbicide atrazine. Monitoring its presence in environmental and biological samples is crucial for assessing water quality and understanding the metabolic fate of atrazine. Immunoassays, particularly those employing specific monoclonal antibodies, offer a rapid, sensitive, and cost-effective method for the detection and quantification of **2-hydroxyatrazine**. These assays are based on the highly specific binding between an antibody and the **2-hydroxyatrazine** molecule. This document provides detailed application notes and protocols for the use of monoclonal antibodies in **2-hydroxyatrazine** immunoassays.

Principle of the Immunoassay

The most common format for **2-hydroxyatrazine** immunoassays is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This assay relies on the competition between the free **2-hydroxyatrazine** in the sample and a known amount of a **2-hydroxyatrazine**-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of **2-hydroxyatrazine** in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.

Data Presentation

Assay Performance Characteristics

The performance of an immunoassay is determined by several key parameters, including sensitivity (IC50), limit of detection (LOD), and specificity (cross-reactivity). The following table summarizes quantitative data for a monoclonal antibody (K4E7) raised against atrazine, showing its cross-reactivity with **2-hydroxyatrazine**.

Analyte	IC50 (nmol/L)[1]	Cross-Reactivity (%) [1]
Atrazine	0.37	100
2-Hydroxyatrazine	371	0.1
Deethylatrazine	2.1	18
Deisopropylatrazine	20.6	1.8

Note: The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen. Lower IC50 values indicate higher sensitivity. Cross-reactivity is calculated relative to the target analyte (atrazine in this case).

Experimental Protocols

Production of Monoclonal Antibodies

The generation of high-affinity and specific monoclonal antibodies is the cornerstone of a reliable immunoassay.

1. Hapten Synthesis and Conjugation:

- A hapten, a small molecule that is chemically similar to **2-hydroxyatrazine** but designed for conjugation, is synthesized.
- The hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.

2. Immunization:

- Mice are immunized with the hapten-carrier protein conjugate to elicit an immune response.
- The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant.

3. Hybridoma Production:

- Spleen cells from the immunized mice are fused with myeloma cells to produce hybridoma cells.
- These hybridoma cells are then cultured in a selective medium (e.g., HAT medium) to allow only the fused cells to grow.

4. Screening and Cloning:

- The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the **2-hydroxyatrazine** hapten using an ELISA.
- Positive hybridoma cells are then cloned by limiting dilution to ensure that each cell line produces a single type of monoclonal antibody.[\[2\]](#)

5. Antibody Purification:

- The selected hybridoma cell lines are expanded to produce larger quantities of the monoclonal antibody.
- The antibody is then purified from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.[\[3\]](#)[\[4\]](#)

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol provides a general procedure for the quantification of **2-hydroxyatrazine** in aqueous samples.

Materials:

- Microtiter plates (96-well)

- **2-Hydroxyatrazine** standard solutions
- Monoclonal antibody specific for **2-hydroxyatrazine**
- Coating antigen (**2-hydroxyatrazine**-protein conjugate)
- Secondary antibody (e.g., Goat anti-mouse IgG conjugated to horseradish peroxidase - HRP)
- Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
- Stopping solution (e.g., 2M Sulfuric Acid)
- Wash buffer (e.g., Phosphate buffered saline with 0.05% Tween 20 - PBST)
- Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBST with 1% BSA)
- Sample dilution buffer (e.g., PBST)

Procedure:

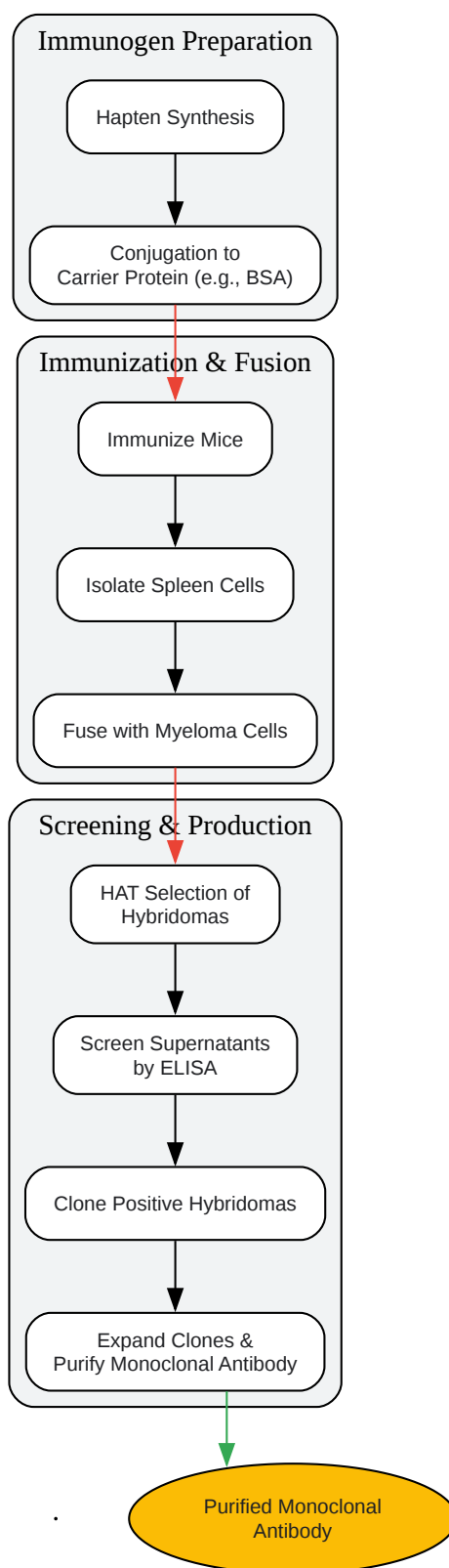
- Coating:
 - Dilute the coating antigen to an optimal concentration in coating buffer.
 - Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
 - Incubate overnight at 4°C or for 2 hours at 37°C.
 - Wash the plate three times with wash buffer.
- Blocking:
 - Add 200 µL of blocking buffer to each well.
 - Incubate for 1-2 hours at 37°C.

- Wash the plate three times with wash buffer.
- Competitive Reaction:
 - Prepare a series of **2-hydroxyatrazine** standard solutions and the unknown samples in sample dilution buffer.
 - Add 50 µL of the standard solutions or samples to the appropriate wells.
 - Add 50 µL of the diluted monoclonal antibody to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with wash buffer.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in blocking buffer.
 - Add 100 µL of the diluted secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate five times with wash buffer.
- Signal Development:
 - Add 100 µL of the TMB substrate solution to each well.
 - Incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction:
 - Add 50 µL of the stopping solution to each well.
- Data Acquisition:
 - Read the absorbance at 450 nm using a microplate reader.

- Data Analysis:
 - Plot a standard curve of absorbance versus the logarithm of the **2-hydroxyatrazine** concentration.
 - Determine the concentration of **2-hydroxyatrazine** in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations





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